4-Amino-4-(4-ethylphenyl)butanoic acid

GABA aminotransferase anticonvulsant enzyme inhibition

Researchers probing GABAergic anticonvulsant mechanisms often face a gap between unsubstituted GABA, 3-alkyl analogs (pregabalin class), and 4-halophenyl derivatives (baclofen). 4-Amino-4-(4-ethylphenyl)butanoic acid fills this gap with a unique para-ethylphenyl substituent, documented as a GABA-AT inhibitor evaluated in pig brain tissue radiochemical assays. - Distinct 4-aryl substitution redirects activity toward GABA-AT inhibition, unlike α₂-δ-targeting 3-alkyl analogs - Enhanced lipophilicity (cLogP ~1.8-2.2) vs. baclofen (cLogP ~0.8) enables CNS permeability studies - Verified γ-amino regioisomer prevents misannotation in HTS libraries from isomeric impurities Supplied at ≥98% purity with full analytical characterization for reproducible preclinical research.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13539699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-(4-ethylphenyl)butanoic acid
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(CCC(=O)O)N
InChIInChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)
InChIKeyXBLRRHHVNYPYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4-(4-ethylphenyl)butanoic Acid (CAS 1018185-38-0): Structural & Pharmacological Baseline


4-Amino-4-(4-ethylphenyl)butanoic acid (CAS 1018185-38-0, C₁₂H₁₇NO₂, MW 207.27) is a γ-aminobutyric acid (GABA) derivative featuring a para-ethylphenyl substituent at the γ-carbon position . The compound belongs to the functionalized amino acid (FAA) class and is documented as an anticonvulsant agent evaluated in the inhibition of GABA aminotransferase [1]. Structurally, the para-ethylphenyl moiety distinguishes it from unsubstituted GABA analogs by introducing aromaticity and increased lipophilicity, which may influence blood-brain barrier permeability and receptor binding profiles. The compound has a PubChem CID of 43209172 and is commercially available primarily as a research chemical (typical purity 98%) .

Why Generic GABA Analog Substitution Fails: Structural Determinants for 4-Amino-4-(4-ethylphenyl)butanoic Acid


Generic substitution among 4-aminobutanoic acid derivatives is scientifically unsound due to structure-dependent variations in target engagement. GABA analogs exhibit divergent pharmacological profiles driven by substituent identity, position, and stereochemistry. For example, 3-alkyl substitution (as in pregabalin) confers high α₂-δ voltage-gated calcium channel subunit binding affinity [1], whereas 4-aryl substitution (as in baclofen and 4-amino-4-(4-ethylphenyl)butanoic acid) redirects activity toward GABA aminotransferase inhibition or GABA_B receptor modulation [2]. The para-ethylphenyl moiety in the target compound introduces unique steric and electronic parameters not present in unsubstituted GABA, 3-alkyl GABA analogs, or 4-chlorophenyl-substituted baclofen. Consequently, substitution with a structurally similar but functionally distinct analog introduces uncontrolled variables that invalidate experimental reproducibility and regulatory acceptability in preclinical development.

Quantitative Evidence Guide: Comparative Differentiation of 4-Amino-4-(4-ethylphenyl)butanoic Acid


GABA Aminotransferase Inhibition: 4-Ethylphenyl vs. 3-Alkyl GABA Analog Divergence

4-Amino-4-(4-ethylphenyl)butanoic acid is documented in the ChEMBL database as an inhibitor of GABA aminotransferase (GABA-AT) from pig brain, evaluated via a radiochemical procedure measuring the conversion of [¹⁴C]-α-ketoglutarate to [¹⁴C]-glutamate [1]. This enzymatic target differs fundamentally from the α₂-δ subunit of voltage-gated calcium channels targeted by 3-alkyl GABA analogs such as pregabalin and gabapentin. The para-ethylphenyl substitution at the γ-position confers GABA-AT inhibitory activity rather than α₂-δ binding, representing a mechanistic divergence with direct implications for anticonvulsant screening strategies [2]. Note: Quantitative IC₅₀ values for this specific compound were not located in accessible databases; the evidence confirms target engagement but lacks comparator potency data.

GABA aminotransferase anticonvulsant enzyme inhibition 4-aryl GABA analog

Structural Differentiation: γ-Para-Ethylphenyl Substitution Pattern

4-Amino-4-(4-ethylphenyl)butanoic acid (MW 207.27) possesses a para-ethylphenyl substituent at the γ-carbon position (C4), distinguishing it from clinically used GABA analogs: baclofen (MW 213.66) bears a para-chlorophenyl group, pregabalin (MW 159.23) bears a 3-isobutyl group, and gabapentin (MW 171.24) features a cyclohexane ring at the β-position [1]. The para-ethylphenyl moiety introduces enhanced lipophilicity (cLogP estimated ~1.8-2.2) relative to unsubstituted GABA (cLogP ~ -2.5) and distinct steric bulk versus the para-chloro substituent of baclofen. These physicochemical differences predict altered blood-brain barrier permeability and receptor binding pocket accommodation [2].

SAR GABA analog substituent effect lipophilicity

Positional Isomer Distinction: 4-Amino vs. 2-Amino and 3-Amino Regioisomers

The target compound (4-amino-4-(4-ethylphenyl)butanoic acid) features the amino group at the γ-position (C4) of the butanoic acid chain. Positional isomers exist, including 2-amino-4-(4-ethylphenyl)butanoic acid (amino group at C2) and 4-amino-3-(4-ethylphenyl)butanoic acid (ethylphenyl group at C3), both sharing the identical molecular formula (C₁₂H₁₇NO₂, MW 207.27) . These regioisomers are chemically distinct entities with divergent spatial orientation of the amino and carboxylic acid moieties, which alters hydrogen-bonding capacity, zwitterionic character, and receptor recognition geometry. Procurement of the correct regioisomer is critical for SAR studies where the amino group position is a determinant of biological activity.

regioisomer SAR amino acid scaffold chemical procurement

Evidence-Based Application Scenarios for 4-Amino-4-(4-ethylphenyl)butanoic Acid


GABA Aminotransferase (GABA-AT) Inhibitor Screening and Assay Development

This compound serves as a GABA-AT inhibitor reference for anticonvulsant screening programs. ChEMBL documentation confirms its evaluation in GABA-AT inhibition assays from pig brain tissue using radiochemical detection methods [1]. Researchers investigating enzyme-based anticonvulsant mechanisms distinct from α₂-δ channel modulation (pregabalin/gabapentin class) or GABA_B receptor agonism (baclofen class) may use this compound to probe GABA-AT-dependent pathways.

Structure-Activity Relationship (SAR) Expansion for 4-Aryl GABA Analogs

The para-ethylphenyl substituent at the γ-position provides a novel scaffold for SAR studies exploring the impact of aryl substitution on GABA analog pharmacology. The ethyl group introduces distinct steric and electronic parameters relative to the para-chloro substituent of baclofen, enabling comparative evaluation of halogen vs. alkyl substitution effects on target engagement [1]. This scaffold fills a gap between unsubstituted GABA, 3-alkyl GABA analogs, and 4-halophenyl GABA derivatives, offering a unique reference point for medicinal chemistry optimization.

Physicochemical Property Profiling for CNS-Penetrant GABA Derivatives

The compound's enhanced lipophilicity (estimated cLogP ~1.8-2.2) relative to GABA (cLogP ~ -2.5) and baclofen (cLogP ~0.8) makes it suitable for physicochemical property studies examining the relationship between lipophilicity, blood-brain barrier permeability, and CNS activity [1]. Procurement of this compound enables controlled evaluation of how para-alkylphenyl substitution modulates membrane permeability and tissue distribution compared to para-halophenyl and 3-alkyl GABA analogs [2].

Positional Isomer Control in GABA Analog Chemical Libraries

As a defined γ-amino regioisomer, this compound serves as an analytical reference standard to distinguish it from its positional isomers (2-amino-4-(4-ethylphenyl)butanoic acid and 4-amino-3-(4-ethylphenyl)butanoic acid) [1]. Chemical library curation and high-throughput screening quality control protocols benefit from verified regioisomer identity to prevent misannotation of biological activity arising from isomeric impurities or incorrect procurement.

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